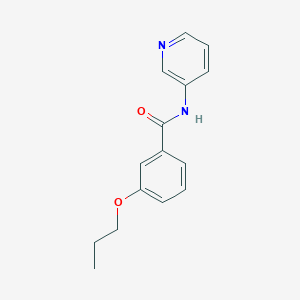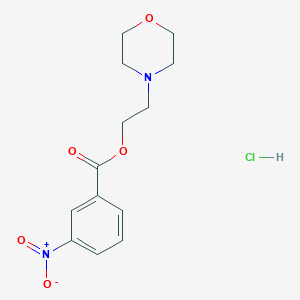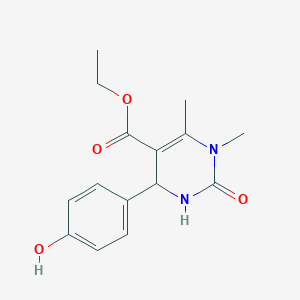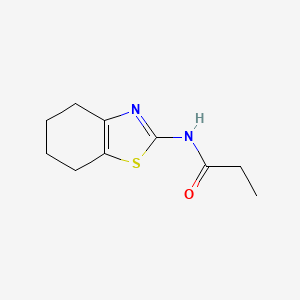
3-propoxy-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propoxy-N-3-pyridinylbenzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
Wirkmechanismus
3-propoxy-N-3-pyridinylbenzamide exerts its pharmacological effects by inhibiting NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for various cellular processes, including energy production, DNA repair, and gene expression. By inhibiting NAMPT, 3-propoxy-N-3-pyridinylbenzamide reduces the cellular levels of NAD+ and induces cellular stress, leading to cell death in cancer cells and reducing inflammation in inflammatory diseases.
Biochemical and Physiological Effects
3-propoxy-N-3-pyridinylbenzamide has been shown to induce cellular stress and reduce the cellular levels of NAD+, leading to cell death in cancer cells. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-propoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including its potency and selectivity for NAMPT, its ability to induce cellular stress and reduce the cellular levels of NAD+, and its potential therapeutic applications for various diseases. However, 3-propoxy-N-3-pyridinylbenzamide also has some limitations, including its solubility and stability, which may affect its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
Several future directions for research on 3-propoxy-N-3-pyridinylbenzamide include:
1. Clinical trials to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans.
2. Studies to investigate the potential synergistic effects of 3-propoxy-N-3-pyridinylbenzamide with other anticancer agents, such as chemotherapy and radiation therapy.
3. Studies to investigate the potential use of 3-propoxy-N-3-pyridinylbenzamide as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
4. Studies to investigate the potential mechanisms of resistance to 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to overcome resistance.
5. Studies to investigate the potential side effects of 3-propoxy-N-3-pyridinylbenzamide and to develop strategies to minimize side effects.
Conclusion
In conclusion, 3-propoxy-N-3-pyridinylbenzamide is a novel small molecule inhibitor that targets NAMPT and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Further research is needed to evaluate the safety and efficacy of 3-propoxy-N-3-pyridinylbenzamide in humans and to investigate its potential therapeutic applications for other diseases.
Synthesemethoden
The synthesis of 3-propoxy-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-pyridinylboronic acid with 3-bromoanisole to form 3-(3-pyridinyl)anisole, which is then reacted with 4-bromo-2-chlorobenzoyl chloride to form 3-propoxy-N-3-pyridinylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-propoxy-N-3-pyridinylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit NAD+ biosynthesis and induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, 3-propoxy-N-3-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various preclinical models of inflammatory diseases, including rheumatoid arthritis and colitis.
In metabolic disorders, 3-propoxy-N-3-pyridinylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-propoxy-N-3-pyridinylbenzamide has been shown to reduce hepatic steatosis and improve lipid metabolism in preclinical models of non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B5056443.png)
![(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5056451.png)

![methyl 4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5056460.png)
![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)

![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)